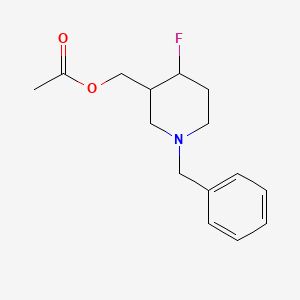

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate

Description

(1-Benzyl-4-fluoropiperidin-3-yl)methyl acetate (CAS: 1356342-61-4) is a fluorinated piperidine derivative characterized by a benzyl group at the 1-position, a fluorine atom at the 4-position, and an acetate ester functionalizing the methyl group at the 3-position of the piperidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features, including the fluorine atom and acetate group, influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design .

Synthetic routes for related piperidine derivatives often involve quaternization, partial reduction, and reductive amination steps. For example, analogous compounds like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine are synthesized via N-acylation, benzylation, and resolution processes .

Properties

IUPAC Name |

(1-benzyl-4-fluoropiperidin-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-12(18)19-11-14-10-17(8-7-15(14)16)9-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEKHZVBALBRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CN(CCC1F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate involves several steps. One common method includes the reaction of 1-benzyl-4-fluoropiperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or sodium methoxide, leading to the formation of different substituted derivatives.

Scientific Research Applications

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1-Benzyl-4-fluoropiperidin-3-yl)methyl acetate with key structural analogs, emphasizing differences in functional groups, substituents, and properties:

Key Observations:

However, the ester may also render the compound susceptible to enzymatic hydrolysis in vivo . The primary amine in (1-Benzyl-4-fluoropiperidin-3-yl)methanamine allows for protonation under physiological conditions, enhancing aqueous solubility and enabling ionic interactions with biological targets .

Substituent Effects: The 4-fluoro substituent in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogs like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine . The benzyl group at the 1-position is conserved across all analogs, suggesting its role in steric shielding or receptor binding.

Synthetic Complexity :

- Fluorination introduces challenges in synthesis, requiring specialized reagents (e.g., Selectfluor) or fluorinated precursors. In contrast, methyl or methoxy groups (e.g., in 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate) are more straightforward to incorporate .

Biological Activity

(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure and potential biological activities have drawn significant interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The compound's chemical structure allows it to interact with various biological targets. It is synthesized through the reaction of 1-benzyl-4-fluoropiperidine with acetic anhydride, typically in the presence of a base such as pyridine under reflux conditions.

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems by binding to specific receptors. Preliminary studies indicate that it may influence pathways related to dopamine and serotonin signaling, which are critical in various neurological conditions.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity: The compound has demonstrated potential antimicrobial effects against certain bacterial strains. In vitro studies suggest a moderate inhibitory effect on Gram-positive bacteria, which could be explored further for therapeutic applications .

- Neuropharmacological Effects: Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies indicate that it may enhance dopaminergic activity, making it a candidate for further investigation in conditions like Parkinson's disease .

- Antiparasitic Activity: Some derivatives of piperidine compounds, including those structurally related to this compound, have shown efficacy against malaria parasites. This opens avenues for exploring its use in antimalarial therapies .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-Benzyl-4-fluoropiperidin-3-YL)ethanol | Chemical Structure | Moderate antimicrobial activity |

| (1-Benzyl-4-fluoropiperidin-3-YL)methanol | Chemical Structure | Enhanced dopaminergic effects |

| (1-Benzyl-4-fluoropiperidin-3-YL)ethyl acetate | Chemical Structure | Antiparasitic properties |

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, including this compound. For instance, a study on related compounds found that modifications in the piperidine ring significantly affected their biological activity against various targets, including proteases involved in parasitic infections .

Additionally, research has indicated that specific substitutions at the 4-position of the piperidine ring can enhance the potency and selectivity of these compounds against targeted receptors, which is critical for developing new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.